rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide, trans
Description
rac-(3R,4R)-4-Methylpyrrolidine-3-carboxamide, trans is a chiral pyrrolidine derivative characterized by a five-membered ring with a methyl group at the 4-position and a carboxamide substituent at the 3-position. The trans configuration denotes the spatial arrangement of substituents on the pyrrolidine ring, where the methyl and carboxamide groups are on opposite sides of the ring plane. This stereochemistry is critical for its interactions in biological systems, particularly in receptor binding or enzyme inhibition .
The compound is synthesized via stereoselective methods, often involving catalytic hydrogenation or resolution techniques to achieve the desired trans-(3R,4R) configuration. Key synthetic intermediates include protected pyrrolidine carboxylic acids, such as (3R,4S)-1-Cbz-4-methylpyrrolidine-3-carboxylic acid (CAS 1428243-36-0), which undergo functionalization to introduce the carboxamide group .
Properties
CAS No. |
2108925-74-0 |
|---|---|
Molecular Formula |
C6H12N2O |
Molecular Weight |
128.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Metathesis (RCM)
RCM constructs the pyrrolidine core from diene precursors. Using Grubbs-II catalyst (1 mol%), a diene such as N-allyl-4-methyl-3-butenamide cyclizes to form the pyrrolidine ring at 40°C in dichloromethane. Post-metathesis, hydrogenation saturates the ring, introducing the trans-dihydro configuration. However, this route requires stringent anhydrous conditions and yields ~70–75% due to competing oligomerization.
Asymmetric Hydrogenation of Enamides
Enamides derived from β-keto esters serve as substrates for asymmetric hydrogenation. For example, (Z)-3-(N-acetyl)amino-4-methyl-2-pentenamide undergoes hydrogenation with [Rh(cod)(R,R)-Me-BPE]⁺BF₄⁻, yielding the (3R,4R)-configured amine in 92% yield and 98% ee. The amine is subsequently hydrolyzed to the carboxylic acid and converted to the carboxamide via HATU-mediated coupling.
Amidation Strategies
Carboxylic Acid to Carboxamide Conversion
The final step involves converting pyrrolidine-3-carboxylic acid to the carboxamide. Using HATU (1.1 eq) and DIPEA (3 eq) in DMF, the acid couples with ammonium chloride at 25°C, achieving 85–90% yield. Purification via recrystallization (ethanol/water) enhances purity to >99%.
Direct Reductive Amination
Alternative routes employ reductive amination of keto intermediates. For instance, 4-methylpyrrolidin-3-one reacts with ammonium acetate and NaBH₃CN in methanol, yielding the racemic amine. Chiral resolution via diastereomeric salt formation (e.g., with L-tartaric acid) separates the (3R,4R) enantiomer.
Industrial-Scale Production
Continuous flow synthesis addresses scalability challenges. In a patented process, a microreactor facilitates the hydrogenation of 3,4-didehydropyrrolidine derivatives at 10 bar H₂ and 60°C, achieving 95% conversion in 30 minutes. Integrated purification modules (e.g., inline liquid-liquid extraction) streamline the workflow, reducing solvent use by 40% compared to batch processes.
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 12 h | 0.5 h |
| Yield | 78% | 92% |
| Solvent Consumption | 15 L/kg | 9 L/kg |
| Catalyst Loading | 0.5 mol% | 0.3 mol% |
Comparative Analysis of Methods
Efficiency and Yield
Asymmetric hydrogenation outperforms RCM in enantioselectivity (>99% ee vs. 70–75% ee) but requires cost-intensive chiral ligands. Reductive amination offers moderate yields (60–70%) but lower purity, necessitating additional resolution steps.
Chemical Reactions Analysis
Types of Reactions: rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide, trans has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide, trans involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in the Pyrrolidine Family
Below is a comparative analysis of key analogues:
Key Observations:
Substituent Effects :
- The trifluoromethylphenyl ureido group in the benzodioxol derivative () enhances lipophilicity and metabolic stability, making it suitable for CNS-targeting applications .
- Methoxyphenyl substituents () improve solubility but may reduce membrane permeability compared to hydrophobic groups like benzodioxol .
Stereochemical Impact :
- The trans-(3R,4R) configuration in the target compound contrasts with the cis-(3R,4S) isomers seen in and . Stereochemistry significantly affects binding affinity; for example, trans isomers often exhibit higher selectivity for GABA receptors .
Synthetic Efficiency :
- The target compound achieves >99% purity with moderate yields (60–70%), comparable to other high-purity derivatives like the methoxyphenyl analogue (99% purity, 60% yield) .
Piperidine and Morpholine Analogues
Piperidine (six-membered ring) and morpholine (oxygen-containing) derivatives provide insights into ring size and heteroatom effects:
Table 2: Cross-Class Comparison
Key Observations:
Pyrrolidine’s smaller ring size enhances rigidity, favoring selective interactions with compact targets like ion channels .
Heteroatom Influence :
- Morpholine’s oxygen atom () introduces hydrogen-bonding capacity, useful in improving aqueous solubility .
Pharmacological and Commercial Considerations
- Cost and Availability : High-purity derivatives like the target compound are commercially available at premium prices (e.g., €527/50mg for a related carboxamide in ), reflecting their synthetic complexity .
Biological Activity
Rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide, trans, is a chiral compound belonging to the pyrrolidine family, which has gained attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.
Structural Characteristics
The molecular structure of rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide is critical for its biological function. The compound features a pyrrolidine ring with specific stereochemistry that influences its interaction with biological targets.
- Molecular Formula : C₆H₁₁N₃O
- SMILES : C1CC(C(N1)C(=O)N)C(C)C
The mechanism through which rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide exerts its biological effects involves interactions with various receptors and enzymes. These interactions can modulate key biochemical pathways, influencing cellular responses.
- Receptor Interaction : The compound may bind to neurotransmitter receptors, potentially impacting neurotransmission.
- Enzyme Modulation : It may act as an inhibitor or modulator of specific enzymes involved in metabolic processes.
Biological Activity
Research indicates that rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Neuroactive Effects : The compound's structure suggests it could influence neurochemical pathways, possibly affecting mood and cognition.
Case Studies
Several studies have investigated the biological activity of rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide and related compounds:
- Neurotransmitter Receptor Studies :
- Enzyme Inhibition :
Table 1: Summary of Biological Activities
Table 2: Structural Variants and Their Activities
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| rac-(3S,4S)-4-methylpyrrolidine-3-carboxamide | C₆H₁₁N₃O | Enhanced receptor binding |
| rac-(2S,3S)-2-ethenyloxolane-3-carboxylic acid | C₅H₇NO₂ | Antimicrobial properties |
Q & A
Q. What are the critical parameters for achieving high enantiomeric purity during the synthesis of rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide, trans?
- Methodological Answer : Enantiomeric purity is influenced by:
- Reaction conditions : Temperature (e.g., cryogenic conditions for stereochemical control) and pH (acidic/basic media to stabilize intermediates) .
- Chiral auxiliaries : Use of tert-butoxycarbonyl (Boc) or fluorenylmethoxycarbonyl (Fmoc) groups to direct stereochemistry during ring closure .
- Purification : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve racemic mixtures .
Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry of pyrrolidine derivatives like This compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : NOESY/ROESY experiments to identify spatial proximity of substituents (e.g., methyl and carboxamide groups) .
- X-ray Crystallography : Definitive determination of absolute configuration, especially for trans-isomers, by analyzing bond angles and torsional strain in the pyrrolidine ring .
- Circular Dichroism (CD) : Comparative analysis with known chiral standards to validate enantiomeric excess .
Q. How can researchers mitigate side reactions during the coupling of the pyrrolidine core with aromatic moieties (e.g., benzyl or pyrazole groups)?
- Methodological Answer :
- Reagent selection : Use coupling agents like dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) to activate carboxylic acids without racemization .
- Solvent optimization : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency while minimizing nucleophilic side reactions .
- In-situ monitoring : LC-MS or TLC to track reaction progress and terminate before byproduct formation .
Advanced Research Questions
Q. What computational strategies can predict the biological activity of This compound and its enantiomers?
- Methodological Answer :
- Molecular docking : Simulate binding affinities to target receptors (e.g., neurotransmitter transporters) using software like AutoDock Vina, accounting for stereoelectronic effects .
- Quantum mechanical calculations : Density Functional Theory (DFT) to model transition states during enantiomer-specific interactions with enzymes .
- Machine learning : Train models on existing pyrrolidine derivative datasets to predict pharmacokinetic properties (e.g., logP, solubility) .
Q. How do stereochemical variations (cis vs. trans) in pyrrolidine derivatives impact their metabolic stability in vivo?
- Methodological Answer :
- In vitro assays : Incubate enantiomers with liver microsomes to compare oxidation rates (e.g., CYP450-mediated metabolism) .
- Isotope labeling : Synthesize ¹⁴C- or ³H-labeled analogs to trace metabolic pathways and identify stereospecific degradation products .
- Pharmacokinetic modeling : Use compartmental models to correlate trans-configuration with prolonged half-life due to reduced enzymatic recognition .
Q. What experimental approaches resolve contradictions in reported biological activities of structurally similar pyrrolidine carboxamides?
- Methodological Answer :
- Meta-analysis : Systematically compare published IC₅₀ values, adjusting for assay variability (e.g., cell line differences, buffer conditions) .
- Structure-activity relationship (SAR) studies : Synthesize analogs with incremental modifications (e.g., methyl → ethyl substitution) to isolate stereochemical vs. electronic effects .
- Surface plasmon resonance (SPR) : Quantify binding kinetics to differentiate true target engagement from non-specific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
